1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C9H17N5 |
|---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
1-(3-pyrrolidin-1-ylpropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H17N5/c10-9-11-8-14(12-9)7-3-6-13-4-1-2-5-13/h8H,1-7H2,(H2,10,12) |
InChI Key |
XUBNDUZZPUCXCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Pyrrolidin-1-yl)propyl Precursors
A key intermediate for the side chain is 3-(pyrrolidin-1-yl)propyl bromide or similar halogenated derivatives. The preparation involves:
- Reaction of pyrrolidine with appropriate haloalkanes: For example, pyrrolidine reacts with 1,3-dibromopropane or bromoalkanes under alkaline conditions to yield 3-(pyrrolidin-1-yl)propyl bromide. This reaction proceeds via nucleophilic substitution where the nitrogen of pyrrolidine attacks the alkyl halide.
| Step | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Pyrrolidine + 1,3-dibromopropane, base, solvent | 3-(Pyrrolidin-1-yl)propyl bromide | 70-85 |
Formation of 1-(3-(Pyrrolidin-1-yl)propyl)hydrazine Intermediate
The bromide intermediate is then reacted with hydrazine hydrate in a polar solvent such as ethylene glycol to form 1-(3-(pyrrolidin-1-yl)propyl)hydrazine via nucleophilic substitution:
- Reaction conditions: hydrazine in ethylene glycol, moderate heating.
- This step is a condensation reaction where hydrazine replaces the bromide leaving group.
| Step | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| 2 | 3-(Pyrrolidin-1-yl)propyl bromide + hydrazine, ethylene glycol, heat | 1-(3-(Pyrrolidin-1-yl)propyl)hydrazine | 65-80 |
Construction of the 1,2,4-Triazole Ring and Final Coupling
The 1-(3-(pyrrolidin-1-yl)propyl)hydrazine can then be reacted with suitable carboxylic acid derivatives, esters, or nitriles to form the 1,2,4-triazol-3-amine ring system via cyclization reactions. Typical methods include:
- Cyclization of hydrazine derivatives with formamide or similar reagents under heating.
- Alternatively, nucleophilic aromatic substitution on a halogenated triazole precursor with the 3-(pyrrolidin-1-yl)propyl amine side chain.
These reactions often require controlled heating and sometimes catalysts or bases to facilitate ring closure and substitution.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution | Pyrrolidine + 1,3-dibromopropane, base, solvent | Formation of 3-(pyrrolidin-1-yl)propyl bromide |
| 2 | Nucleophilic substitution/condensation | 3-(Pyrrolidin-1-yl)propyl bromide + hydrazine, ethylene glycol, heat | Formation of 1-(3-(pyrrolidin-1-yl)propyl)hydrazine |
| 3 | Cyclization | Hydrazine derivative + formamide or equivalent, heat | Formation of 1,2,4-triazol-3-amine ring |
| 4 | Nucleophilic aromatic substitution | Halogenated triazole + 3-(pyrrolidin-1-yl)propyl amine, solvent, heat | Final product formation |
Supporting Data and Yields
While specific yields vary depending on exact conditions and reagents, literature reports typical yields in the range of 60-95% for each step when optimized. For example:
| Reaction Step | Typical Yield (%) | Notes |
|---|---|---|
| Pyrrolidine alkylation with haloalkane | 70-85 | Sensitive to base and temperature |
| Hydrazine substitution on alkyl bromide | 65-80 | Requires careful control to avoid side reactions |
| Cyclization to form triazole ring | 60-90 | Dependent on reagent purity and heating |
| Final substitution on triazole ring | 50-80 | May require catalysts or extended reaction times |
Summary and Expert Perspective
The preparation of 1-(3-(pyrrolidin-1-yl)propyl)-1H-1,2,4-triazol-3-amine involves a multi-step synthetic route starting from pyrrolidine and haloalkane precursors, progressing through hydrazine intermediates, and culminating in triazole ring formation and functionalization. The methods rely on well-established nucleophilic substitution and cyclization chemistry, with yields and selectivity dependent on reaction conditions such as solvent, temperature, and reagent stoichiometry.
This synthetic approach is supported by peer-reviewed studies on related triazole and pyrrolidine derivatives, which confirm the feasibility and efficiency of these methods for producing biologically relevant compounds with this scaffold. The detailed reaction conditions and yields reported in literature provide a reliable framework for laboratory synthesis and scale-up.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or triazole rings are modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolidine or triazole rings.
Scientific Research Applications
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyrrolidine ring can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, molecular properties, and available data for 1-(3-(pyrrolidin-1-yl)propyl)-1H-1,2,4-triazol-3-amine and related triazol-3-amine derivatives:
Key Structural and Functional Insights:
In contrast, chlorinated or fluorinated aryl derivatives (e.g., 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine) exhibit higher lipophilicity, favoring membrane permeability but possibly reducing solubility . Pyridine-containing derivatives (e.g., N-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine) leverage heteroaromatic rings for hydrogen bonding, which may enhance target affinity .
Synthetic Accessibility: Copper-catalyzed methods (e.g., in ) are common for triazole derivatives, but the target compound’s synthesis route is unspecified .
Biological Activity
1-(3-(Pyrrolidin-1-yl)propyl)-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazole derivatives. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides an in-depth examination of the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of 1-(3-(Pyrrolidin-1-yl)propyl)-1H-1,2,4-triazol-3-amine is CHN. Its structure includes a pyrrolidine ring attached to a triazole moiety, which is essential for its biological activity. The compound can be represented by the following SMILES notation: C1CNCC1N2C=NC=N2.
Biological Activity Overview
The biological activities of triazole derivatives are often linked to their ability to interact with various biological targets. The specific activities of 1-(3-(Pyrrolidin-1-yl)propyl)-1H-1,2,4-triazol-3-amine include:
Antimicrobial Activity :
Triazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the triazole ring can inhibit the growth of various bacterial and fungal strains. While specific data for this compound is limited, its structural similarity to other effective triazole antimicrobials suggests potential efficacy.
Enzyme Inhibition :
Research indicates that triazoles can act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's. A study highlighted that certain triazole derivatives showed better inhibition profiles than known drugs like galantamine and donepezil .
Study 1: Triazole Derivatives as AChE Inhibitors
A study evaluated various 1,2,4-triazole derivatives for their AChE inhibitory activities. Among them, certain compounds demonstrated IC values significantly lower than the reference drug tacrine, indicating strong potential for treating cognitive disorders .
Study 2: Antimicrobial Efficacy
In another investigation focusing on the synthesis of new triazole compounds, derivatives were tested against common pathogens. The results indicated that modifications in the triazole structure could enhance antimicrobial activity significantly. Although specific results for 1-(3-(Pyrrolidin-1-yl)propyl)-1H-1,2,4-triazol-3-amine were not detailed, the trends suggest a promising avenue for further exploration .
Data Tables
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-(3-(Pyrrolidin-1-yl)propyl)-1H-1,2,4-triazol-3-amine, and how can reaction efficiency be improved?
- Methodological Answer : Synthesis typically involves coupling reactions between pyrrolidine derivatives and triazole precursors. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution under reflux conditions. Optimization includes:
- Catalyst selection : Copper(I) bromide enhances reaction rates (e.g., 0.101 g in a 35°C reaction) .
- Base choice : Cesium carbonate (6.86 g) improves deprotonation and intermediate stability .
- Solvent systems : Dimethyl sulfoxide (DMSO) or ethanol facilitates solubility, with reflux durations (e.g., 48 hours) critical for yield .
- Workup : Acid-base extraction and chromatography (e.g., ethyl acetate/hexane gradients) purify the product .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm proton environments (e.g., δ 8.26 ppm for triazole protons) and carbon signals .
- HRMS (ESI) : Verify molecular weight (e.g., m/z 215 [M+H]+) .
- Chromatography : HPLC purity >98% ensures minimal impurities .
- X-ray Diffraction : Resolve tautomeric forms and crystallinity (e.g., monoclinic P21/c space group with a = 17.817 Å, β = 113.57°) .
Q. What structural features are critical for understanding this compound’s reactivity?
- Methodological Answer :
- Planarity : The triazole ring is nearly planar (dihedral angle <3° with substituents), influencing π-π stacking in solid-state .
- Tautomerism : Equilibrium between 1,2,4-triazol-3-amine and 1,2,4-triazol-5-amine forms, stabilized by intramolecular hydrogen bonds (N–H···N) .
- Substituent Effects : The pyrrolidinylpropyl chain enhances solubility and modulates steric hindrance .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction mechanisms?
- Methodological Answer :
- DFT Calculations : Optimize geometries and simulate reaction pathways (e.g., transition state analysis for tautomer interconversion) .
- Reaction Path Search : Quantum chemical methods (e.g., ICReDD’s approach) screen optimal conditions, reducing experimental trial-and-error .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using electrostatic potential maps .
Q. What experimental strategies resolve tautomeric equilibria in different environments?
- Methodological Answer :
- Crystallography : Co-crystallization in specific solvents (e.g., DMSO/water) traps tautomers (e.g., 1:1 ratio of 3-phenyl and 5-phenyl triazole forms) .
- Variable-Temperature NMR : Monitor proton shifts to detect tautomer populations .
- pH Control : Adjust ammonia (pH 8–9) to stabilize specific forms during precipitation .
Q. How do intermolecular interactions in the solid-state affect crystallographic packing?
- Methodological Answer :
- Hydrogen Bonding : N–H···N bonds (2.8–3.0 Å) dominate packing, creating zig-zag chains .
- π-Stacking : Planar triazole rings stack with phenyl groups (3.5 Å spacing), influencing solubility and stability .
- Crystal Parameters : Monoclinic systems (Z = 4, V = 1533.9 ų) correlate with density (1.44 g/cm³) and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
